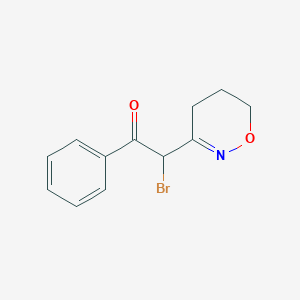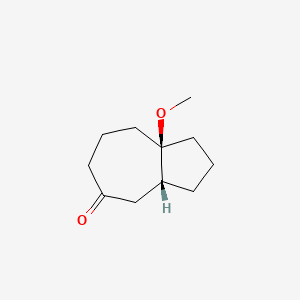
2-Butyl-6-ethoxy-2H-pyran-3(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-6-ethoxy-2H-pyran-3(6H)-one is an organic compound belonging to the pyranone family. Pyranones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-ethoxy-2H-pyran-3(6H)-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with butanal in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Butyl-6-ethoxy-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyranone or tetrahydropyranone.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic properties for treating diseases.
Industry: Utilizing its chemical properties in the development of new materials or agrochemicals.
作用機序
The mechanism of action of 2-Butyl-6-ethoxy-2H-pyran-3(6H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-Butyl-6-methoxy-2H-pyran-3(6H)-one
- 2-Butyl-6-ethoxy-2H-pyran-4(6H)-one
- 2-Butyl-6-ethoxy-3H-pyran-3-one
Uniqueness
2-Butyl-6-ethoxy-2H-pyran-3(6H)-one is unique due to its specific substitution pattern on the pyranone ring. This structural feature may impart distinct chemical and biological properties, making it valuable for specific applications.
特性
CAS番号 |
62644-54-6 |
|---|---|
分子式 |
C11H18O3 |
分子量 |
198.26 g/mol |
IUPAC名 |
6-butyl-2-ethoxy-2H-pyran-5-one |
InChI |
InChI=1S/C11H18O3/c1-3-5-6-10-9(12)7-8-11(14-10)13-4-2/h7-8,10-11H,3-6H2,1-2H3 |
InChIキー |
OYRWCMASLRNSFD-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(=O)C=CC(O1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


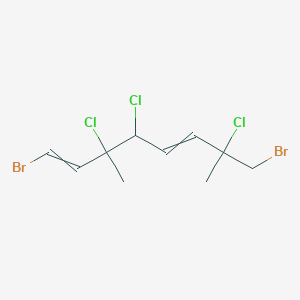
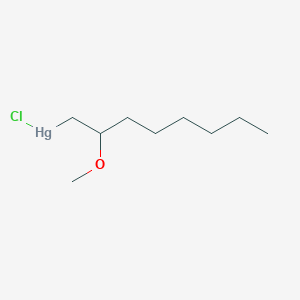
![5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516578.png)
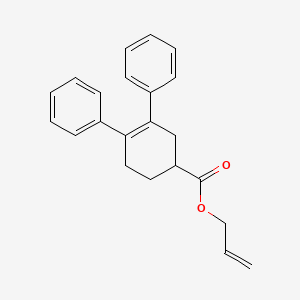

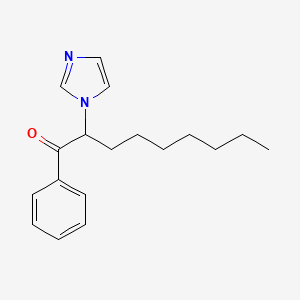
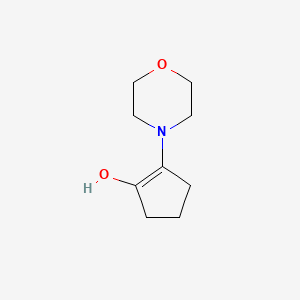
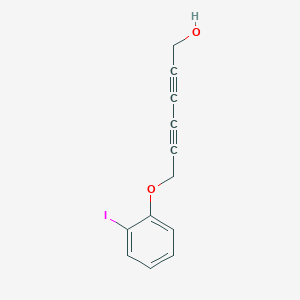
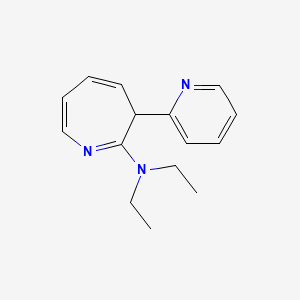
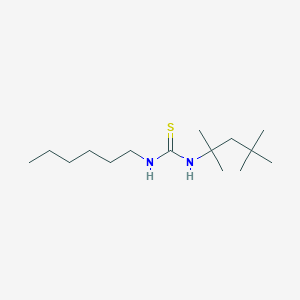
![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
![1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene](/img/structure/B14516633.png)
